Tilivalline

描述

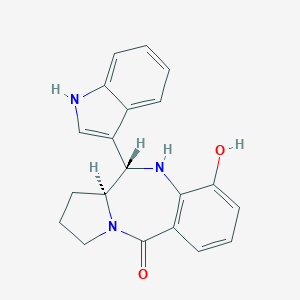

Tilivalline (C₂₀H₁₉N₃O₂; MW 333.38) is a pentacyclic pyrrolobenzodiazepine (PBD) natural product first identified in Klebsiella oxytoca, a pathogen linked to antibiotic-associated hemorrhagic colitis (AAHC) . It is biosynthesized via a nonribosomal peptide synthetase (NRPS) pathway, with aroX and NRPS operons driving its production . Structurally, this compound features a PBD core fused to an indole moiety, which distinguishes it from simpler PBDs .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of tilivalline involves several enzymatic steps. Initially, 3-hydroxyanthranilic acid is biosynthesized from chorismate through the action of enzymes AroX and 3-dehydroquinate synthase AroB . This intermediate is then converted to 2-amino-2-deoxychorismate by AdsX, followed by further conversion to 3-hydroxyanthranilic acid via phenazine biosynthesis . The activated form, 3-hydroxyanthranilic acid-CoA, binds to this compound-specific nonribosomal peptide synthases NspA/ThdA . L-proline is also activated and binds to NpsB, leading to the formation of this compound through a series of acyl transfer and reductive release reactions .

Industrial Production Methods:

化学反应分析

Types of Reactions: Tilivalline undergoes various chemical reactions, including:

Oxidation: Conversion of intermediates during biosynthesis.

Reduction: Reductive release in the final step of biosynthesis.

Substitution: Formation of amide bonds during peptide synthesis.

Common Reagents and Conditions:

Oxidation: Enzymes such as 2,3-dihydro-dihydroxybenzoate dehydrogenase.

Reduction: Utilization of NADPH.

Substitution: Enzymatic acyl transfer reactions.

Major Products: The major product of these reactions is this compound itself, formed through the non-enzymatic spontaneous reaction of tilimycin with biogenetically generated indole .

科学研究应用

Biosynthesis

The biosynthetic pathway of tilivalline is intricately linked to the production of tilimycin, another compound synthesized by Klebsiella oxytoca. The conversion from tilimycin to this compound involves a non-enzymatic reaction with indole, which is generated from tryptophan . Understanding this pathway not only sheds light on the natural product's formation but also opens avenues for synthetic biology applications aimed at producing this compound or its analogs for research and therapeutic purposes.

Implications for Disease Treatment

Given its association with AAHC, this compound presents opportunities for developing diagnostic and therapeutic strategies. Research has shown that targeting the mechanisms by which this compound induces cytotoxicity could lead to novel treatments for colitis and other related gastrointestinal disorders . Furthermore, the study of this compound's effects on human cells can inform broader applications in cancer research, particularly regarding cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Cytotoxicity in Human Cells : A study demonstrated that this compound prompted apoptosis in cultured human cells, providing insights into its potential role as a therapeutic agent against malignancies where apoptosis is dysregulated .

- Biosynthetic Pathway Characterization : Research elucidated the biosynthetic pathway leading to this compound production, emphasizing its dual role as both a natural product and a potential drug target .

- Animal Studies : Investigations into the effects of this compound on animal models have confirmed its pathogenic role in AAHC, reinforcing the need for further research into its therapeutic applications .

Data Table: this compound Research Overview

作用机制

Tilivalline exerts its effects by inducing epithelial apoptosis, leading to intestinal barrier impairment . It targets tight junction proteins such as claudin-1, claudin-5, and claudin-8, causing their redistribution and weakening the paracellular pathway . This mechanism is both this compound-dependent and independent, with the latter involving other bacterial factors .

相似化合物的比较

Tilimycin (Compound 2)

- Structure : A tricyclic PBD lacking the indole moiety present in Tilivalline .

- Biosynthesis : Serves as the direct precursor to this compound. In the presence of indole, Tilimycin undergoes spontaneous, enzyme-free conversion to this compound under physiological conditions .

- Cytotoxicity: Exhibits ~10-fold higher cytotoxicity than this compound (TC₅₀: 0.5 μM vs. 5.0 μM in HeLa cells) due to its unmodified PBD core, which enables DNA cross-linking and direct genotoxic effects .

- Functional Role : Acts as a DNA-damaging agent, contrasting with this compound’s microtubule-targeting mechanism .

Kleboxymycin

- Structure : A tricyclic PBD with a distinct lactam ring, differing from this compound’s pentacyclic framework .

- Biosynthesis : Shares overlapping pathways with this compound; Kleboxymycin is proposed to be an intermediate that incorporates indole to form this compound .

- Cytotoxicity : Demonstrates 9-fold greater cytotoxicity than this compound (TC₅₀: 0.6 μM vs. 5.4 μM in TC50 assays), positioning it as the primary cytotoxin in K. oxytoca-mediated AAHC .

Culdesacin (Compound 3)

- Structure : A bicyclic PBD derivative lacking both the indole and one pyrrolidine ring compared to this compound .

- Biosynthesis : Co-produced with this compound in K. oxytoca cultures, likely via divergent processing of Tilimycin .

- Function: Limited cytotoxicity data available, but its structural simplicity suggests reduced bioactivity compared to this compound and Tilimycin .

Functional and Mechanistic Comparisons

Key Findings:

Indole’s Role : The indole group in this compound reduces DNA-binding capacity but introduces unique interactions with host pathways, such as PXR-mediated modulation of detoxification genes (e.g., CYP3A4, MDR1) in intestinal cells .

Biosynthetic Flexibility : K. oxytoca dynamically shifts toxin profiles depending on indole availability—producing DNA-toxic Tilimycin under low indole conditions and switching to this compound when indole is abundant .

Research Implications and Unresolved Questions

- Host-Microbe Interactions : this compound’s PXR agonism highlights a dual role as both a toxin and a modulator of host detoxification pathways, complicating its therapeutic targeting .

- Stereochemical Considerations: Epi-Tilivalline, a minor stereoisomer (<4% yield), exhibits distinct chromatographic behavior but lacks characterized bioactivity .

生物活性

Tilivalline is a nonribosomal peptide produced by the bacterium Klebsiella oxytoca, which is part of the human gut microbiota. This compound has garnered attention due to its significant biological activities, particularly its role in intestinal pathogenesis, specifically antibiotic-associated hemorrhagic colitis (AAHC). This article explores the biosynthesis, biological mechanisms, and implications of this compound, supported by relevant research findings.

Biosynthesis of this compound

This compound is synthesized through a nonribosomal peptide assembly pathway that begins with the production of tilimycin, another pyrrolobenzodiazepine (PBD) with cytotoxic properties. The spontaneous reaction between tilimycin and indole leads to the formation of this compound. This pathway was elucidated through genetic mutation studies and chemical synthesis, confirming the proposed biosynthetic route .

Table 1: Biosynthetic Pathway of this compound

| Compound | Description | Role in Pathogenesis |

|---|---|---|

| Tilimycin | A cytotoxic pyrrolobenzodiazepine | Precursor to this compound; induces DNA damage |

| This compound | Nonribosomal peptide with microtubule-stabilizing activity | Induces apoptosis in intestinal epithelial cells |

| Culdesacin | A metabolite with no significant biological activity | Not directly involved in pathogenicity |

This compound exhibits distinct cytotoxic properties compared to its precursor, tilimycin. While tilimycin acts as a genotoxin, causing DNA strand breaks and activating cellular damage repair mechanisms, this compound stabilizes microtubules and induces mitotic arrest in cells. This unique mechanism contributes to its role in promoting apoptosis in intestinal epithelial cells during colitis .

- IC50 Values :

- Tilimycin : 2.6 μM (more cytotoxic)

- This compound : 14.5 μM

The difference in IC50 values indicates that tilimycin is significantly more potent than this compound in inducing cell death .

Impact on Gut Microbiota

Research has demonstrated that the secretion of tilimycin can alter the gut microbiota composition by suppressing competing bacterial populations, which may lead to increased rates of antibiotic resistance among opportunistic pathogens like Klebsiella pneumoniae and Escherichia coli. This phenomenon highlights the potential for tilimycin to act as a pro-mutagenic agent within the gut ecosystem .

Animal Models

In murine models of AAHC, both this compound and tilimycin were detected in significant concentrations during active colitis episodes. Studies showed that these enterotoxins contribute collectively to the pathogenesis of colitis by inducing apoptosis through different mechanisms, reinforcing their potential role as critical factors in intestinal disease .

- Study Findings :

- Increased lesion burden in cecal enterocytes.

- Activation of DNA damage response pathways upon exposure to tilimycin.

- Distinct cell cycle arrest patterns observed in HeLa cells treated with either toxin.

Clinical Implications

The identification of this compound's biosynthetic pathway and its biological activities provides insights into potential therapeutic targets for managing AAHC and other related gastrointestinal disorders. Understanding how these toxins interact with host tissues could lead to novel strategies for mitigating their harmful effects while preserving beneficial gut microbiota .

常见问题

Basic Research Questions

Q. What experimental models are optimal for studying Tilivalline’s cytotoxicity in intestinal epithelial cells?

Methodological Answer: Use in vitro cell culture models (e.g., Caco-2 or HT-29 human colorectal cell lines) to assess apoptosis via flow cytometry (Annexin V/PI staining) and immunofluorescence for microtubule stabilization. Transcriptomic analysis (RNA sequencing) can identify pathways affected by this compound, such as nitrogen metabolism or DNA repair .

Q. How do researchers validate this compound’s biosynthetic pathway in bacterial strains?

Methodological Answer: Employ gene knockout and heterologous expression (e.g., in E. coli) of the txvAB gene cluster to confirm enzyme roles. Precursor-directed biosynthesis with isotopically labeled substrates (e.g., indole derivatives) and LC-MS/MS analysis can trace metabolic intermediates .

Q. What are the key challenges in quantifying this compound and its precursors in bacterial cultures?

Methodological Answer: Use HPLC coupled with high-resolution mass spectrometry to distinguish this compound from Tilimycin. Standardize growth conditions (e.g., indole concentration) to account for spontaneous indole addition to Tilimycin, which alters metabolite ratios .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity (e.g., Tilimycin vs. This compound potency) be reconciled?

Methodological Answer: Analyze environmental indole availability in the gut or culture media, as indole determines this compound formation from Tilimycin. Compare cytotoxicity assays under varying indole concentrations and use transcriptomic profiling to differentiate gene expression patterns induced by each metabolite .

Q. What experimental approaches resolve this compound’s dual mechanisms of action (microtubule stabilization vs. DNA damage)?

Methodological Answer: Combine microtubule polymerization assays (e.g., tubulin-binding kinetics) with comet assays to assess DNA strand breaks. Use siRNA knockdown of tubulin isoforms or DNA repair genes (e.g., ATM/ATR) to isolate mechanistic contributions .

Q. How can researchers design studies to explore this compound’s role in antibiotic-associated hemorrhagic colitis (AAHC) pathogenesis?

Methodological Answer: Employ gnotobiotic mouse models colonized with Klebsiella oxytoca strains (wild-type vs. txvAB mutants) and administer broad-spectrum antibiotics. Histopathological analysis of colon tissue and fecal metabolomics can correlate this compound levels with epithelial damage .

Q. What strategies mitigate batch-to-batch variability in this compound production during in vitro biosynthesis?

Methodological Answer: Optimize fermentation conditions (pH, temperature, indole supplementation) and use design of experiments (DoE) to identify critical parameters. Validate consistency via NMR structural elucidation and cytotoxicity bioassays across batches .

Q. Data Analysis & Reproducibility

Q. How should researchers address discrepancies in transcriptomic data from this compound-exposed cells?

Methodological Answer: Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify conserved pathways (e.g., apoptosis, cell cycle arrest). Validate findings with qRT-PCR for key genes (e.g., p53, BAX) and cross-reference with public datasets (e.g., GEO) to contextualize results .

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Account for heteroscedasticity with weighted least squares and perform bootstrapping to estimate confidence intervals for small sample sizes .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Methodological Answer: Adopt standardized protocols for bacterial culture (e.g., ATCC media formulations), metabolite extraction, and cytotoxicity assays. Share raw data (e.g., sequencing files, chromatograms) in public repositories like Zenodo or Figshare .

Q. Ethical & Translational Considerations

Q. What ethical guidelines apply to studies investigating this compound’s potential as an antitumor agent?

Methodological Answer: Follow OECD guidelines for in vivo oncology studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement). For in vitro work, disclose conflicts of interest related to drug development partnerships .

Q. How can this compound’s biosynthetic pathway inform drug discovery without compromising patient safety?

Methodological Answer: Use bioinformatics tools (e.g., antiSMASH) to identify biosynthetic gene clusters in non-pathogenic bacteria for safer production. Prioritize in silico toxicity prediction (e.g., ProTox-II) before in vivo testing .

属性

IUPAC Name |

(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZNARCWDDMOPL-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001138 | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80279-24-9 | |

| Record name | Tilivalline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。